molecular formula C10H24GeO2Si B14308948 Ethyl (trimethylgermyl)(trimethylsilyl)acetate CAS No. 111999-58-7

Ethyl (trimethylgermyl)(trimethylsilyl)acetate

Cat. No.: B14308948
CAS No.: 111999-58-7
M. Wt: 277.01 g/mol
InChI Key: IBPUYMJOOLXPKU-UHFFFAOYSA-N
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Description

Ethyl (trimethylgermyl)(trimethylsilyl)acetate is an organosilicon compound that features both trimethylgermyl and trimethylsilyl groups. This compound is of interest due to its unique structural properties, which combine the characteristics of both silicon and germanium-based functional groups. These properties make it a valuable reagent in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (trimethylgermyl)(trimethylsilyl)acetate typically involves the reaction of ethyl acetate with trimethylgermyl and trimethylsilyl reagents. One common method includes the use of trimethylgermyl chloride and trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the ethyl acetate reacts with the chlorides to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl (trimethylgermyl)(trimethylsilyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethylsilyl or trimethylgermyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Trimethylsilyl chloride, trimethylgermyl chloride, triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or alcohols.

    Reduction: Formation of corresponding alcohols or hydrocarbons.

    Substitution: Formation of new organosilicon or organogermanium compounds.

Scientific Research Applications

Ethyl (trimethylgermyl)(trimethylsilyl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon and carbon-germanium bonds.

    Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.

    Medicine: Investigated for potential use in drug delivery systems due to its unique structural properties.

    Industry: Utilized in the production of advanced materials, including polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of Ethyl (trimethylgermyl)(trimethylsilyl)acetate involves the interaction of its functional groups with various molecular targets. The trimethylsilyl and trimethylgermyl groups can act as protecting groups, stabilizing reactive intermediates during chemical reactions. These groups can also enhance the solubility and reactivity of the compound, facilitating its use in various applications.

Comparison with Similar Compounds

Ethyl (trimethylgermyl)(trimethylsilyl)acetate can be compared with other similar compounds such as:

    Ethyl (trimethylsilyl)acetate: Lacks the trimethylgermyl group, making it less versatile in certain applications.

    Ethyl (trimethylgermyl)acetate: Lacks the trimethylsilyl group, which may limit its reactivity and stability.

    Trimethylsilylacetate: A simpler compound with only the trimethylsilyl group, used in more basic applications.

The uniqueness of this compound lies in its combination of both trimethylsilyl and trimethylgermyl groups, providing enhanced reactivity and versatility in various chemical and industrial applications.

Properties

CAS No.

111999-58-7

Molecular Formula

C10H24GeO2Si

Molecular Weight

277.01 g/mol

IUPAC Name

ethyl 2-trimethylgermyl-2-trimethylsilylacetate

InChI

InChI=1S/C10H24GeO2Si/c1-8-13-10(12)9(11(2,3)4)14(5,6)7/h9H,8H2,1-7H3

InChI Key

IBPUYMJOOLXPKU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C([Si](C)(C)C)[Ge](C)(C)C

Origin of Product

United States

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